[2-(Cyclohexyloxy)-4-methylphenyl]methanamine
Description
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Properties
IUPAC Name |
(2-cyclohexyloxy-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h7-9,13H,2-6,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIMHIQMTXEXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(Cyclohexyloxy)-4-methylphenyl]methanamine, a compound with potential therapeutic applications, has been the subject of various studies investigating its biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a cyclohexyl ether moiety attached to a methyl-substituted phenyl ring, which is characteristic of many biologically active compounds. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of [2-(Cyclohexyloxy)-4-methylphenyl]methanamine have been explored in various contexts, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that [2-(Cyclohexyloxy)-4-methylphenyl]methanamine exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound has displayed MIC values as low as 0.22 μg/mL against Staphylococcus aureus.
- Biofilm Inhibition : It significantly reduces biofilm formation in both Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin.
| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 75 |
| Staphylococcus epidermidis | 0.25 | 70 |
Anticancer Activity
The anticancer potential of [2-(Cyclohexyloxy)-4-methylphenyl]methanamine has also been investigated, with promising results indicating its cytotoxic effects on various cancer cell lines.
Case Studies:
- FaDu Hypopharyngeal Tumor Cells : The compound exhibited enhanced cytotoxicity compared to the reference drug bleomycin, suggesting its potential as a therapeutic agent in cancer treatment.
- Mechanism of Action : The ability to induce apoptosis in cancer cells is linked to its interaction with specific apoptotic pathways, although further research is necessary to elucidate these mechanisms fully.
Research Applications
Beyond its antimicrobial and anticancer properties, [2-(Cyclohexyloxy)-4-methylphenyl]methanamine serves as a versatile building block in organic synthesis. Its applications extend to the development of complex organic molecules and heterocyclic compounds, making it valuable in pharmaceutical research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
